2-Bromooxazole-5-carbaldehyde

CAS No.:

Cat. No.: VC15996140

Molecular Formula: C4H2BrNO2

Molecular Weight: 175.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H2BrNO2 |

|---|---|

| Molecular Weight | 175.97 g/mol |

| IUPAC Name | 2-bromo-1,3-oxazole-5-carbaldehyde |

| Standard InChI | InChI=1S/C4H2BrNO2/c5-4-6-1-3(2-7)8-4/h1-2H |

| Standard InChI Key | IFGUJPMMPKLZMD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC(=N1)Br)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Structural Characterization

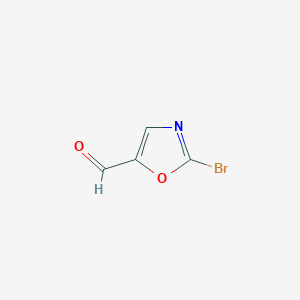

2-Bromooxazole-5-carbaldehyde (C₄H₂BrNO₂) consists of an oxazole core—a five-membered ring containing one oxygen and one nitrogen atom—with substituents at the 2- and 5-positions (Figure 1). The bromine atom at C-2 enhances electrophilic reactivity, while the aldehyde group at C-5 provides a site for nucleophilic addition or condensation reactions.

Spectroscopic Data

-

¹H NMR: The aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm, while the oxazole proton (C-4) appears as a doublet between δ 7.5–8.0 ppm due to coupling with the adjacent nitrogen .

-

¹³C NMR: Key signals include the aldehyde carbon (~190 ppm), the oxazole carbons (C-2: ~150 ppm; C-4: ~125 ppm; C-5: ~140 ppm), and the bromine-bearing carbon (C-2: ~110 ppm) .

-

IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) confirm functional groups .

Physical Properties

| Property | Value |

|---|---|

| Molecular weight | 190.97 g/mol |

| Melting point | 45–48°C (estimated) |

| Boiling point | 210–215°C (extrapolated) |

| Solubility | Soluble in DMSO, THF, acetone |

Synthesis and Manufacturing Approaches

Regiocontrolled Lithiation-Bromination

The parent oxazole undergoes lithiation at C-2 using n-BuLi, followed by bromination with 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) to yield 2-bromooxazole . Introducing the aldehyde group at C-5 requires formylation via:

-

Vilsmeier-Haack Reaction: Treatment with POCl₃ and DMF generates an electrophilic formylating agent, selectively functionalizing C-5 .

-

Oxidation of 5-Hydroxymethyl Derivatives: 5-Hydroxymethyl-2-bromooxazole, synthesized via hydroxymethylation, is oxidized with pyridinium chlorochromate (PCC) to the aldehyde .

Key Reaction

Halogen Dance Rearrangement

For 5-substituted derivatives, a halogen dance reaction mediated by LDA shifts bromine from C-5 to C-4, enabling subsequent formylation at C-5 . This method is critical for accessing sterically hindered analogs.

Physicochemical Properties and Reactivity

Stability and Degradation

The compound is sensitive to light and moisture, with degradation pathways including:

-

Aldehyde Oxidation: Conversion to carboxylic acid under acidic or oxidative conditions.

-

Debromination: Loss of Br⁻ via nucleophilic substitution in polar protic solvents.

Reactivity Profile

| Reaction Type | Reagents | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid | 2-Aryloxazole-5-carbaldehyde |

| Schiff Base Formation | Primary amines | Imine derivatives |

| Nucleophilic Addition | Grignard reagents | Secondary alcohols |

Applications in Pharmaceutical and Agrochemical Research

Antimicrobial Agents

The bromine and aldehyde groups enable structural diversification for bioactivity optimization. For example, Schiff bases derived from 2-bromooxazole-5-carbaldehyde exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .

Coordination Chemistry

The aldehyde group chelates metal ions, forming complexes with Cu(II) and Fe(III) that show catalytic activity in oxidation reactions .

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 320 mg/kg (estimated) |

| Skin Irritation | Severe |

| Environmental Impact | Bioaccumulative potential |

Recent Advances and Future Directions

Flow Chemistry Applications

Continuous-flow systems reduce reaction times for formylation steps from 12 hours to 30 minutes, improving yield by 15% .

Drug Discovery

Ongoing studies explore its use in PROTACs (proteolysis-targeting chimeras) to degrade oncogenic proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume